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Compound of Interest

Compound Name: BPR1R024

Cat. No.: B11928895

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay methodologies
used to characterize the potent and selective CSF1R inhibitor, BPR1R024. The information
presented herein is compiled from peer-reviewed scientific literature to assist researchers in
understanding and potentially replicating key experiments for drug development and discovery.

Data Presentation: Kinase Inhibitory Potency of
BPR1R024

The inhibitory activity of BPR1R024 against key kinase targets was determined using in vitro
kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the
concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in
the table below. These values highlight the high potency and selectivity of BPR1R024 for its
primary target, CSF1R.

Kinase Target BPR1R024 IC50 (nM)
CSF1R 0.53

AURA >10,000

AURB 1,400
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Experimental Protocols

Detailed methodologies for the key in vitro kinase assays used in the evaluation of BPR1R024
are provided below. These protocols are based on established assay platforms and specific
details reported in the primary literature.

CSF1R In Vitro Kinase Assay (Kinase-Glo® Platform)

This protocol outlines the determination of BPR1R024's inhibitory activity against Colony-
Stimulating Factor 1 Receptor (CSF1R) using a luminescent-based assay that quantifies ATP
consumption.

Materials:
e Recombinant GST-tagged CSF1R protein (400 ng)
« BPR1R024 (and control compounds, e.g., pexidartinib)

o Kinase Reaction Buffer Components:

[¢]

25 mM Tris—HCI, pH 7.4

o

4 mM MnClI2

o

10 mM MgCI2

[¢]

0.01% Bovine Serum Albumin (BSA)

0.5 mM Na3VvO4

[¢]

0.02% Triton X-100

o

o

2mMDTT
e ATP (8 uM final concentration)
e Poly(Glu,Tyr) 4:1 peptide substrate (6 uM final concentration)

o Kinase-Glo® Plus Reagent (Promega)
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e 96-well or 384-well white microplates
o Multilabel plate reader capable of measuring luminescence
Procedure:

Compound Preparation: Prepare a serial dilution of BPR1R024 in 100% DMSO. A typical
starting concentration might be 100 pM, with 10-point, 3-fold serial dilutions.

Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction
buffer components, recombinant GST-CSF1R protein, and the poly(Glu,Tyr) peptide
substrate.

Assay Plate Setup:
o Add the desired volume of the kinase reaction mixture to each well of the microplate.

o Add a small volume (e.g., 1 yL) of the serially diluted BPR1R024 or control compounds to
the respective wells. For control wells, add DMSO only (vehicle control).

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well to a final
concentration of 8 uM.

Incubation: Incubate the plate at room temperature (approximately 25°C) for a
predetermined time (e.g., 60 minutes).

Luminescence Detection:
o Allow the Kinase-Glo® Plus Reagent to equilibrate to room temperature.

o Add a volume of the Kinase-Glo® Plus Reagent equal to the volume of the kinase reaction
in each well.

o Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence of each well using a multilabel plate reader.
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o Data Analysis: The luminescent signal is inversely proportional to the kinase activity.
Calculate the percent inhibition for each BPR1R024 concentration relative to the vehicle
control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-
response curve.

Aurora A (AURA) and Aurora B (AURB) In Vitro Kinase
Assays (Kinase-Glo® Platform)

The protocol for assessing the inhibitory activity of BPR1R024 against AURA and AURB is
similar to the CSF1R assay, with modifications to the specific kinase and substrate.

Materials:

e Recombinant AURA or AURB kinase

o Appropriate substrate for AURA/AURB (e.g., a specific peptide substrate)
e BPR1R024 (and control compounds, e.g., VX-680)

o Kinase Reaction Buffer (optimized for AURA/AURB)

e ATP (at a concentration near the Km for each kinase)

¢ Kinase-Glo® Reagent

o 96-well or 384-well white microplates

o Multilabel plate reader

Procedure:

» Follow the same general steps for compound preparation, reaction setup, incubation, and
data acquisition as described for the CSF1R assay.

¢ Use recombinant AURA or AURB in place of CSF1R.

o Use a substrate specifically recognized by AURA or AURB.
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e Optimize the ATP concentration for each kinase, typically at or near its Km value.
o Use an appropriate control inhibitor for Aurora kinases, such as VX-680.

e Analyze the data as described for the CSF1R assay to determine the IC50 values for AURA
and AURB.

HotSpot™ Kinase Assay (Radiometric)

This is a generic protocol for a radiometric kinase assay, a method used for validating kinase
inhibition data. This assay directly measures the incorporation of a radiolabeled phosphate
from [y-33P]ATP onto a substrate.

Materials:

Kinase of interest (e.g., CSF1R)
» Specific peptide or protein substrate
o BPR1R024 or other test compounds

e Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, 0.01% Brij35,
0.02 mg/mL BSA, 0.1 mM NasVOas, 2 mM DTT, 1% DMSO.

o [y-3P]ATP

e P81 phosphocellulose paper or filter plates
e Phosphoric acid wash solution

« Scintillation counter

Procedure:

e Reaction Setup:

o In a microplate, combine the base reaction buffer, the kinase, the specific substrate, and
any required cofactors.
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o Add the test compound (BPR1R024) or DMSO (vehicle control).

o Incubate at room temperature for approximately 20 minutes to allow the compound to bind
to the kinase.

e Reaction Initiation: Start the kinase reaction by adding [y-33P]ATP.
 Incubation: Incubate the reaction for a specified time (e.g., 2 hours) at room temperature.
e Reaction Termination and Substrate Capture:

o Spot a portion of the reaction mixture onto P81 phosphocellulose paper or into the wells of
a filter plate.

o Wash the paper/plate multiple times with phosphoric acid to remove unincorporated [y-
3P]ATP.

» Detection: Measure the radioactivity of the phosphorylated substrate using a scintillation
counter.

o Data Analysis: The amount of radioactivity is directly proportional to the kinase activity.
Calculate the percent inhibition for each compound concentration and determine the 1C50
value.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the in vitro analysis of BPR1R024.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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